5-cyclopropyl-7-(difluoromethyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
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Overview
Description
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system, and functional groups such as cyclopropyl, difluoromethyl, and methoxyethyl. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE typically involves the cyclization of 3,4-substituted 5-amino pyrazoles with asymmetric 1,3-dicarbonyl compounds containing difluoromethyl groups. The reaction is carried out in acetic acid, leading to the formation of the desired pyrazolo[1,5-a]pyrimidine derivative . Another method involves the use of trifluoroacetic acid, which primarily forms 5-difluoromethyl pyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the difluoromethyl group.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the positions on the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups onto the pyrazolo[1,5-a]pyrimidine core.
Scientific Research Applications
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 5-Cyclopropyl-7-(difluoromethyl)-N-[1-(4-pyridinyl)ethyl]pyrazolo[1,5-a]pyrimidine-3-carboxamide
- 5-Cyclopropyl-7-(difluoromethyl)-3-{[2-(3-fluorophenyl)-1-pyrrolidinyl]carbonyl}pyrazolo[1,5-a]pyrimidine
Uniqueness
5-CYCLOPROPYL-7-(DIFLUOROMETHYL)-N~3~-(2-METHOXYETHYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which impart distinct chemical properties and reactivity. The presence of the difluoromethyl group, in particular, enhances its stability and bioactivity compared to similar compounds .
Properties
Molecular Formula |
C14H16F2N4O2 |
---|---|
Molecular Weight |
310.30 g/mol |
IUPAC Name |
5-cyclopropyl-7-(difluoromethyl)-N-(2-methoxyethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C14H16F2N4O2/c1-22-5-4-17-14(21)9-7-18-20-11(12(15)16)6-10(8-2-3-8)19-13(9)20/h6-8,12H,2-5H2,1H3,(H,17,21) |
InChI Key |
GWMZNOCHJVWQAL-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3 |
Origin of Product |
United States |
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